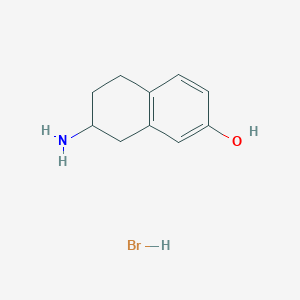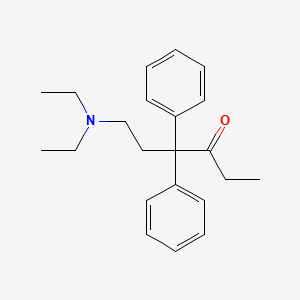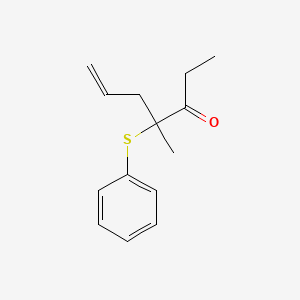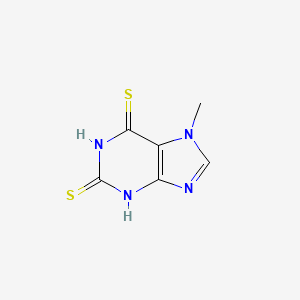
7-methyl-3H-purine-2,6-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3H-purine-2,6-dithione is a heterocyclic compound that belongs to the purine family. It is characterized by the presence of two sulfur atoms at positions 2 and 6 of the purine ring, and a methyl group at position 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3H-purine-2,6-dithione typically involves the reaction of 7-methylxanthine with sulfurizing agents. One common method includes the use of phosphorus pentasulfide (P2S5) in an organic solvent such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dithione compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-3H-purine-2,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithione to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
7-Methyl-3H-purine-2,6-dithione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-methyl-3H-purine-2,6-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect cellular pathways related to apoptosis, cell cycle regulation, and signal transduction, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Xanthine: A structurally related compound with oxygen atoms at positions 2 and 6 instead of sulfur.
Theobromine: A dimethyl derivative of xanthine with methyl groups at positions 3 and 7.
Caffeine: A trimethyl derivative of xanthine with methyl groups at positions 1, 3, and 7
Comparison: 7-Methyl-3H-purine-2,6-dithione is unique due to the presence of sulfur atoms, which impart different chemical reactivity and biological activity compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for specific applications where sulfur chemistry is advantageous .
Propriétés
Numéro CAS |
33403-02-0 |
|---|---|
Formule moléculaire |
C6H6N4S2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
7-methyl-3H-purine-2,6-dithione |
InChI |
InChI=1S/C6H6N4S2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) |
Clé InChI |
MWEDJKCABUZJTR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=S)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
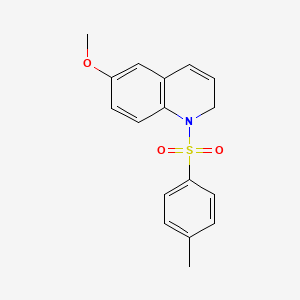
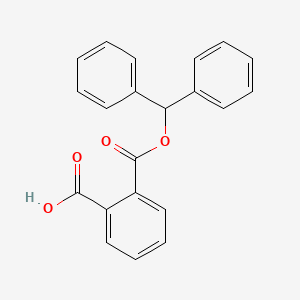
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)

![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)
